1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-18-4-3-9(17-18)14(20)16-15-19(2)10-7-11-12(8-13(10)23-15)22-6-5-21-11/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYFINQMSMGYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide typically involves multi-step reactions. The process begins with the preparation of the core benzothiazole structure, followed by the introduction of the dioxino and pyrazole moieties. Key steps include:
Formation of Benzothiazole Core: This involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dioxino Ring: The benzothiazole intermediate is reacted with a dihydrofuran derivative in the presence of a strong acid catalyst to form the dioxino ring.
Formation of Pyrazole Ring: The final step involves the condensation of the dioxino-benzothiazole intermediate with a pyrazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, which can further enhance the compound’s properties and applications.
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that includes:
- Benzothiazole moiety : Known for diverse biological activities.
- Dioxin structure : Imparts specific chemical reactivity that may enhance biological activity.
- Pyrazole ring : Associated with various pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 397.5 g/mol.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Synthesis and Mechanism of Action
The synthesis of 1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide typically involves multicomponent reactions that allow for efficient assembly of complex structures. The mechanisms of action are still under investigation but may include:
- Inhibition of Tubulin Polymerization : Similar pyrazole derivatives have shown antitumoral activity through this mechanism, suggesting a possible pathway for this compound as well .
- Modulation of Inflammatory Pathways : By inhibiting specific cytokines, the compound may play a role in reducing inflammation and associated symptoms .
Case Studies and Research Findings
Several studies have explored the applications and effects of compounds structurally related to this compound:
- Anticancer Studies : A study reported that derivatives of pyrazoles exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The observed IC50 values were promising enough to warrant further investigation into their mechanisms .
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of similar benzothiazole derivatives. These compounds were effective in reducing inflammation markers in vitro and in vivo models .
Comparative Data Table
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to three analogs (Table 1), highlighting key differences in substituents, molecular mass, and functional groups.
Table 1: Structural and Physicochemical Comparison of Pyrazole Carboxamide Derivatives
Key Observations:
Substituent Effects: The ethyl vs. methyl group on the benzothiazole ( vs. Target) introduces a 14 g/mol mass difference and may alter lipophilicity and metabolic stability. Ethyl groups typically enhance hydrophobic interactions but reduce solubility compared to methyl .
Core Modifications :
- The Target compound and share the 1,4-dioxane-fused benzothiazole scaffold, which enhances rigidity and may improve selectivity for biological targets. In contrast, lacks this feature, favoring a more flexible benzothiazole-carboxamide linkage .
Functional Group Analysis
- Hydrogen Bonding Capacity: The Target compound’s pyrazole carboxamide and benzothiazole nitrogen atoms offer multiple hydrogen-bonding sites, comparable to .
Electron-Withdrawing Effects :
Implications for Research and Development
The Target compound’s structural features position it as a promising candidate for further study in drug discovery, particularly in comparison to its ethyl-substituted analog (). Key areas for investigation include:
- Pharmacokinetic Profiling : Comparative studies on solubility, metabolic stability, and membrane permeability between the Target and .
- Target Selectivity : The rigid dioxane-benzothiazole scaffold may confer selectivity for specific enzymes (e.g., kinases) over simpler benzothiazole derivatives like .
Biological Activity
1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide is a complex organic compound with potential biological activities attributed to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O5S2 |
| Molecular Weight | 473.6 g/mol |
| CAS Number | 892857-12-4 |
The structure includes a pyrazole core linked to a benzothiazole and dioxin moiety, which is believed to enhance its pharmacological properties.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities including:
- Antimicrobial : Compounds similar to this have shown effectiveness against various bacterial and fungal strains.
- Antitumor : Some derivatives have been investigated for their potential anticancer properties.
- Anti-inflammatory : The compound may possess anti-inflammatory effects as observed in related pyrazole structures.
The exact mechanism of action for this specific compound remains largely unexplored. However, similar benzothiazole derivatives have been known to interact with biological targets such as enzymes and receptors, potentially modulating signaling pathways involved in inflammation and tumor growth .
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to our compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections . -
Antitumor Properties :
A recent investigation into the anticancer effects of benzothiazole derivatives highlighted their ability to induce apoptosis in cancer cells. The study noted that compounds with similar structural motifs could inhibit cell proliferation in various cancer lines . -
Anti-inflammatory Effects :
Research has shown that certain pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This mechanism is crucial for their anti-inflammatory activity and suggests that our compound may exhibit similar effects .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of related compounds:
| Compound Name | Antimicrobial | Antitumor | Anti-inflammatory |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Celecoxib (a known pyrazole derivative) | Yes | Limited | Strong |
| Phenylbutazone (another pyrazole derivative) | Moderate | Yes | Strong |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
